molecular formula C10H11ClN4OS B1417818 5-Acetyl-4-methyl-2-(2-pyrimidinylamino)-1,3-thiazol-3-ium chloride CAS No. 1274892-49-7

5-Acetyl-4-methyl-2-(2-pyrimidinylamino)-1,3-thiazol-3-ium chloride

Cat. No. B1417818
M. Wt: 270.74 g/mol
InChI Key: NJRAZYKDCPJXJT-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Chemical Synthesis and Heterocyclic Compounds

  • 5-Acetyl-4-methyl-2-(2-pyrimidinylamino)-1,3-thiazol-3-ium chloride is utilized in the synthesis of various heterocyclic compounds. For instance, it is involved in the creation of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, which are significant in medicinal chemistry and drug development (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).

Structural Studies and Crystallography

  • The compound has been used in crystal structure studies, such as the analysis of the protonated thiamine salt [HTA]2[PdCl4]Cl2 · 2H2O. These studies help in understanding the molecular structure and interactions, which are crucial in drug design and material science (Antsyshkina, Sadikov, Makhaev, & Shilov, 2012).

Polymorphism in Pharmaceutical Compounds

  • It also plays a role in the study of polymorphism in biologically active compounds. Understanding polymorphism is essential for the pharmaceutical industry as it affects the properties and efficacy of drugs (Panini, Venugopala, Odhav, & Chopra, 2014).

Reaction Mechanisms

  • The compound is involved in various reaction mechanisms, such as the conversion of 5-aminothiazolium salts into substituted pyrroles and pyrrolines via 1,3-dipolar cycloadditions. These reactions are fundamental in organic synthesis and the development of new chemical entities (Berrée & Morel, 1995).

Green Chemistry and Corrosion Inhibition

  • It has applications in green chemistry, particularly as a corrosion inhibitor for metals like copper. This usage is significant in industrial processes where metal corrosion can be a major issue (Abiola, John, Asekunowo, Okafor, & James, 2011).

Safety And Hazards

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Future Directions

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I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “5-Acetyl-4-methyl-2-(2-pyrimidinylamino)-1,3-thiazol-3-ium chloride”. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

1-[4-methyl-2-(pyrimidin-1-ium-2-ylamino)-1,3-thiazol-5-yl]ethanone;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS.ClH/c1-6-8(7(2)15)16-10(13-6)14-9-11-4-3-5-12-9;/h3-5H,1-2H3,(H,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRAZYKDCPJXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=[NH+]C=CC=N2)C(=O)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-4-methyl-2-(2-pyrimidinylamino)-1,3-thiazol-3-ium chloride

CAS RN

1274892-49-7
Record name Ethanone, 1-[4-methyl-2-(2-pyrimidinylamino)-5-thiazolyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1274892-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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